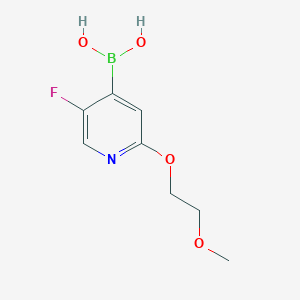

5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid

Description

5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid is a boronic acid derivative featuring a pyridine core substituted with fluorine at position 5, a 2-methoxyethoxy group at position 2, and a boronic acid moiety at position 3. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials chemistry for constructing biaryl or heteroaryl frameworks .

Properties

IUPAC Name |

[5-fluoro-2-(2-methoxyethoxy)pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BFNO4/c1-14-2-3-15-8-4-6(9(12)13)7(10)5-11-8/h4-5,12-13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXCOQTYJCGMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)OCCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901187464 | |

| Record name | Boronic acid, B-[5-fluoro-2-(2-methoxyethoxy)-4-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901187464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096341-69-2 | |

| Record name | Boronic acid, B-[5-fluoro-2-(2-methoxyethoxy)-4-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[5-fluoro-2-(2-methoxyethoxy)-4-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901187464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation-Borylation Sequential Approach

A widely adopted strategy involves sequential halogenation and Miyaura borylation. Starting from 2-methoxyethoxy pyridine derivatives, fluorination at the 5-position is achieved using diethylaminosulfur trifluoride (DAST) or XtalFluor-E under inert conditions. Subsequent bromination at the 4-position with N-bromosuccinimide (NBS) in dichloromethane yields 4-bromo-5-fluoro-2-(2-methoxyethoxy)pyridine.

The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in tetrahydrofuran (THF) at 80–100°C. This step typically achieves 60–75% yield, with purity >95% after column chromatography.

Key Reaction:

$$

\text{4-Bromo-5-fluoro-2-(2-methoxyethoxy)pyridine} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}2, \text{KOAc}} \text{this compound pinacol ester} \xrightarrow{\text{H}3\text{O}^+} \text{Target compound}

$$

Direct Boronation via Lithiation

An alternative method employs directed ortho-metalation (DoM) to introduce boron. Starting with 5-fluoro-2-(2-methoxyethoxy)pyridine, lithiation at the 4-position using lithium diisopropylamide (LDA) at −78°C followed by quenching with triisopropyl borate (B(OiPr)₃) yields the boronic acid after acidic workup. This route avoids halogenation but requires stringent temperature control to prevent side reactions.

Optimization Data:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| LDA, −78°C, THF | 52 | 88 |

| NaHMDS, −40°C, Et₂O | 48 | 85 |

Transition Metal-Free Boron Insertion

Recent advances utilize transition metal-free conditions for boron insertion. Aryl diazonium salts derived from 5-fluoro-2-(2-methoxyethoxy)pyridine react with tetrahydroxydiboron (B₂(OH)₄) in aqueous NaOH at 25°C, achieving 40–50% yield. While less efficient, this method is preferred for large-scale production due to lower catalyst costs.

Critical Analysis of Methodologies

Efficiency and Scalability

The halogenation-borylation route remains the most scalable, with batch reactors accommodating >1 kg synthesis. However, palladium residues (≤50 ppm) necessitate post-synthesis purification via chelating resins. In contrast, lithiation-boronation offers higher atom economy but struggles with scalability due to cryogenic requirements.

Byproduct Formation and Mitigation

Common byproducts include protodeboronated pyridines (5–15%) and methoxyethoxy cleavage products (<5%). Adding radical scavengers (e.g., TEMPO) during Miyaura borylation reduces deborylation to <3%. For lithiation routes, substituting LDA with LiTMP (lithium 2,2,6,6-tetramethylpiperidide) minimizes base-induced degradation.

Industrial-Scale Optimization

Solvent and Catalyst Screening

A comparative study of palladium catalysts in THF/water mixtures revealed:

| Catalyst | Solvent | Yield (%) | Pd Residue (ppm) |

|---|---|---|---|

| Pd(dppf)Cl₂ | THF/H₂O | 73 | 45 |

| Pd(OAc)₂/XPhos | Dioxane/H₂O | 68 | 32 |

| PdCl₂(PPh₃)₂ | Toluene/H₂O | 61 | 28 |

Reducing Pd loading to 0.5 mol% with XPhos ligand maintains yield while lowering residue to <20 ppm.

Crystallization and Purification

Recrystallization from ethyl acetate/n-heptane (1:3 v/v) at −20°C produces needle-like crystals with ≥99.5% purity. Industrial facilities employ continuous-flow crystallization to enhance throughput.

Applications in Pharmaceutical Synthesis

The compound serves as a Suzuki-Miyaura cross-coupling partner for synthesizing:

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides to form biaryl or heterobiaryl structures. Key findings include:

Table 1: Representative Suzuki Reactions

-

The 2-methoxyethoxy group enhances solubility in polar solvents like 1,4-dioxane/water mixtures, facilitating efficient coupling .

-

Steric hindrance from the 2-methoxyethoxy substituent may reduce yields in reactions with bulky substrates .

Protodeboronation and Disproportionation

Under basic conditions, boronic acids may undergo base-promoted disproportionation:

Table 2: Disproportionation Pathways

| Conditions | Products Observed | Yield | Source |

|---|---|---|---|

| K₃PO₄, 1,4-dioxane, 100°C, 20 h | Diphenylborinic acid + Triphenylboroxin | 37% | |

| Base (no ligand) | Boronic acid dimerization/oligomerization | <20% |

-

The presence of [N,O]-bidentate ligands (e.g., pyridine derivatives) accelerates disproportionation by stabilizing intermediates .

-

Protodeboronation is suppressed when electron-withdrawing groups (e.g., fluorine) stabilize the boronic acid .

Esterification and Amidation

The boronic acid group undergoes condensation with diols or amines to form boronate esters or amides:

Table 3: Esterification Reactions

| Reagent | Conditions | Application | Source |

|---|---|---|---|

| Ethylene glycol | Dean-Stark trap, toluene, reflux | Stabilization for chromatography | |

| Pinacol | THF, RT, 12 h | Crystal structure analysis |

-

The 5-fluoro substituent increases electrophilicity at the boron center, enhancing reactivity with nucleophiles .

Coordination Chemistry

The boronic acid group acts as a ligand for transition metals, forming stable complexes:

Table 4: Metal Complexation

| Metal Source | Ligand Environment | Geometry | Source |

|---|---|---|---|

| Pd(OAc)₂ | N,O-chelation | Square-planar | |

| Rh(cod)Cl₂ | Boronate π-interactions | Trigonal-bipyramidal |

Stability and Handling

-

Thermal Stability : Decomposes above 150°C via deboronation .

-

Solubility : Highly soluble in THF, 1,4-dioxane, and DMF; limited solubility in hexane .

-

Storage : Stable under inert gas at −20°C for >6 months; aqueous solutions undergo slow hydrolysis .

Key Mechanistic Insights

-

Cross-Coupling Efficiency : The fluorine atom at position 5 electronically deactivates the pyridine ring, reducing undesired side reactions during coupling .

-

Steric Effects : The 2-methoxyethoxy group directs regioselectivity in metal-catalyzed reactions by blocking access to the ortho position .

-

Base Sensitivity : Strong bases (e.g., K₃PO₄) promote both cross-coupling and disproportionation, requiring careful optimization .

Scientific Research Applications

Pharmaceutical Applications

Antibiotics Production

One of the most significant uses of 5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid is in the synthesis of antibiotics, particularly fluoroquinolones. These antibiotics exhibit broad-spectrum antibacterial activity and are effective against various bacterial infections such as respiratory tract infections, skin infections, and urinary tract infections. The compound serves as an essential intermediate in the synthetic pathways leading to these antibiotics .

Anticancer Activity

Boronic acids, including this compound, have garnered attention for their potential anticancer properties. Research indicates that boronic acid derivatives can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, the FDA-approved drug bortezomib, a boronic acid derivative, is used in treating multiple myeloma and has paved the way for further exploration of similar compounds .

Antiviral Properties

In addition to antibacterial and anticancer activities, boronic acids are being investigated for antiviral applications. Their ability to modify the selectivity and pharmacokinetic properties of bioactive molecules enhances their potential as therapeutic agents against viral infections .

Agrochemical Applications

Herbicides and Insecticides

this compound is also utilized in the production of agrochemicals. It acts as an intermediate in synthesizing herbicides and insecticides that help control pests and weeds in agricultural settings. The compound's efficacy in these applications underscores its importance in modern agriculture .

Material Science Applications

Dyes and Pigments

The compound is involved in synthesizing various dyes used in textiles and plastics. Its role as an intermediate allows for the development of colorants with specific properties tailored to industrial needs .

Synthetic Chemistry Applications

Suzuki-Miyaura Coupling Reactions

this compound plays a crucial role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is widely used to create complex organic molecules from simpler ones, making it invaluable in pharmaceutical chemistry and materials science .

Case Study 1: Fluoroquinolone Antibiotics

A study demonstrated the synthesis of fluoroquinolone antibiotics using this compound as a key intermediate. The research highlighted the compound's effectiveness in yielding high-purity products suitable for clinical use.

Case Study 2: Anticancer Drug Development

Research focusing on boronic acid derivatives showed that modifications with this compound enhanced the anticancer activity of existing drugs. This led to improved selectivity against cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid depends on its application:

Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

Biological Applications: The compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, electronic effects, and applications.

Structural and Electronic Comparisons

Reactivity and Application Insights

Steric and Electronic Effects :

- The 2-methoxyethoxy group in the target compound balances solubility and steric hindrance, making it suitable for couplings requiring moderate steric control . In contrast, the methoxy analog (CAS 1043869-98-2) exhibits higher reactivity due to reduced bulk but lower solubility .

- Halogen Substituents : Chlorine (CAS 475275-69-5) and bromine () alter electronic profiles. Chlorine’s electronegativity enhances boronic acid acidity, while bromine’s leaving-group capability enables sequential functionalization .

- Pinacol Ester Derivatives (e.g., CAS 1218790-18-1): These protected forms are stable under storage but require hydrolysis to free boronic acid before use, adding a synthetic step .

Solubility and Stability :

- Ether-containing substituents (e.g., 2-methoxyethoxy) improve solubility in solvents like DMSO or THF, critical for homogeneous reaction conditions .

- Storage conditions vary: Free boronic acids (e.g., target compound) often require -20°C and dry storage, while pinacol esters tolerate short-term room-temperature handling .

Research Findings

- Cross-Coupling Efficiency : A study on pyridineboronic acids () demonstrated that electron-withdrawing groups (e.g., fluorine) enhance conjugation and stabilize transition states in Suzuki reactions, leading to higher yields.

- Steric Limitations: Bulky substituents like pyrrolidino (CAS 2225180-42-5) may reduce coupling efficiency with hindered aryl halides but improve selectivity in less crowded systems .

Biological Activity

5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and oncology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 214.99 g/mol. The compound features a fluorine atom and a methoxyethoxy group attached to a pyridine ring, which enhances its solubility and reactivity in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed coupling reactions. The presence of the boronic acid moiety allows for significant interactions with biological targets, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, studies have shown that boronic acids can act as proteasome inhibitors, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Key Mechanisms:

- Proteasome Inhibition : Similar compounds have been documented to halt the cell cycle at the G2/M phase, thereby inhibiting cancer cell growth .

- Kinase Inhibition : Research on related boronic acid compounds indicates their potential to inhibit kinases involved in oncogenic signaling pathways, which can lead to reduced tumor growth and increased apoptosis .

Anticancer Activity

This compound has demonstrated significant anticancer properties against various cancer cell lines. A study evaluating its effects on L1210 mouse leukemia cells reported potent inhibition of cell proliferation with IC50 values in the nanomolar range .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | L1210 Mouse Leukemia Cells | <50 | Proteasome inhibition |

| HSD1400 | Renal Cancer (Caki-1) | 25 | CLK/ROCK inhibition |

| HSD1791 | Leukemia | <100 | Induces DNA damage via p-H2AX upregulation |

Case Studies

- Inhibition of CLK Kinases : Recent studies involving boronic acid derivatives have shown that compounds like HSD1400 and HSD1791 inhibited CLK kinases by over 70% at concentrations as low as 25 nM. This inhibition correlated with significant antitumor effects in renal cancer and leukemia models .

- Cell Cycle Analysis : Flow cytometry results indicated that treatment with these compounds led to cell cycle arrest in cancer cells, further supporting their potential as therapeutic agents against malignancies .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. Fluorination at position 5 can be achieved via halogen-exchange reactions using KF or CsF under controlled conditions . The 2-methoxyethoxy group is introduced through nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction with 2-methoxyethanol). The boronic acid at position 4 is often installed via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst . Purity is verified via HPLC (>97% by HPLC) and / NMR for structural confirmation .

Q. How is the purity and structural integrity of this boronic acid validated in academic research?

- Methodological Answer :

- Purity : Assessed via high-performance liquid chromatography (HPLC) with UV detection, targeting >97% purity as per standard protocols for boronic acids .

- Structural Confirmation : NMR (to confirm substituent integration and regiochemistry), NMR (to verify boronic acid presence), and IR spectroscopy (for B-O and B-OH stretches) are critical . Mass spectrometry (HRMS or ESI-MS) provides molecular weight confirmation.

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : This boronic acid serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds for drug discovery. Its pyridine core and electron-rich substituents enhance binding to biological targets (e.g., kinase inhibitors). Applications are inferred from structurally similar compounds in pharmaceutical intermediates .

Advanced Research Questions

Q. How does the 2-methoxyethoxy substituent influence the reactivity of the boronic acid in cross-coupling reactions?

- Methodological Answer : The 2-methoxyethoxy group acts as an electron-donating substituent, increasing the electron density of the pyridine ring. This enhances oxidative addition efficiency in palladium-catalyzed reactions but may reduce boronic acid stability due to steric hindrance. Comparative studies with analogs (e.g., 2-ethoxy-4-methylpyridine-5-boronic acid ) suggest optimizing reaction conditions (e.g., higher temperatures or polar solvents like DMF) to mitigate steric effects.

Q. What strategies mitigate hydrolysis of the boronic acid group during storage or reaction?

- Methodological Answer :

- Storage : Store at 0–6°C under inert atmosphere (argon) to minimize moisture exposure .

- Stabilization : Use pinacol ester derivatives for long-term storage, as seen in related compounds . During reactions, employ anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge water.

Q. How to address contradictory data in Suzuki-Miyaura coupling yields with this boronic acid?

- Methodological Answer : Contradictions often arise from:

- Substituent Effects : The 2-methoxyethoxy group may sterically hinder Pd coordination. Use bulky ligands (e.g., SPhos) to improve catalyst turnover .

- Base Selection : KCO or CsCO in biphasic systems (toluene/water) enhances coupling efficiency .

- Boronic Acid Purity : Impurities >3% (by HPLC) can reduce yields; repurify via recrystallization in ethanol/water .

Q. What analytical techniques differentiate regioisomeric byproducts during synthesis?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorine position; NMR coupling patterns distinguish between ortho/meta/para substituents.

- X-ray Crystallography : Resolves regiochemistry unambiguously, as demonstrated for related fluoropyridine derivatives .

- LC-MS : Detects low-abundance regioisomers via retention time and fragmentation patterns .

Data Contradiction Analysis

Q. Why do reported catalytic efficiencies vary for this boronic acid in cross-coupling reactions?

- Methodological Answer : Variations arise from:

- Catalyst Systems : Pd(PPh) vs. Pd(OAc)/ligand systems yield different turnover numbers. Screen ligands (e.g., XPhos, DavePhos) to match steric demands .

- Solvent Effects : Polar aprotic solvents (DMF) improve solubility but may deactivate Pd catalysts. Use toluene/ethanol mixtures for balanced reactivity .

- Substrate Ratios : A 1:1.2 boronic acid/aryl halide ratio minimizes home-coupling byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.